sodium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid
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Overview
Description
The compound “sodium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid” is a complex molecule that combines a sodium salt with two distinct organic components The first part, (E)-4-hydroxy-4-oxobut-2-enoate, is a derivative of butenoic acid, while the second part, (9Z,12Z)-octadeca-9,12-dienoic acid, is a polyunsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-octadeca-9,12-dienoic acid typically involves the use of linoleic acid as a starting material. Linoleic acid undergoes a series of desaturation and elongation reactions to form the desired product . The (E)-4-hydroxy-4-oxobut-2-enoate component can be synthesized through a Wittig reaction involving appropriate phosphonium salts and aldehydes .
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using well-established protocols. The process may include the use of catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Substitution: The hydroxyl group in (E)-4-hydroxy-4-oxobut-2-enoate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .
Major Products
Major products formed from these reactions include epoxides, hydroxylated fatty acids, and various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (9Z,12Z)-octadeca-9,12-dienoic acid is studied for its role in cellular processes and its potential as a bioactive lipid. It is involved in the synthesis of signaling molecules and has been shown to influence cell membrane properties.
Medicine
Medically, this compound is investigated for its anti-inflammatory and antioxidant properties.
Industry
Industrially, the compound is used in the production of bio-based materials and as an additive in various formulations. Its properties make it suitable for use in cosmetics, food products, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (9Z,12Z)-octadeca-9,12-dienoic acid involves its incorporation into cell membranes and its role as a precursor for bioactive lipids. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and oxidative stress . The (E)-4-hydroxy-4-oxobut-2-enoate component can act as a reactive intermediate in biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyunsaturated fatty acids such as alpha-linolenic acid and eicosapentaenoic acid. These compounds share structural similarities but differ in the number and position of double bonds .
Uniqueness
The uniqueness of sodium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid lies in its combined structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a versatile compound with diverse applications .
Properties
Molecular Formula |
C22H35NaO6 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
sodium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H4O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8);/q;;+1/p-1/b7-6-,10-9-;2-1+; |
InChI Key |
IRAIROXWYBCCCN-ZCYUOKAFSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)[O-])\C(=O)O.[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
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